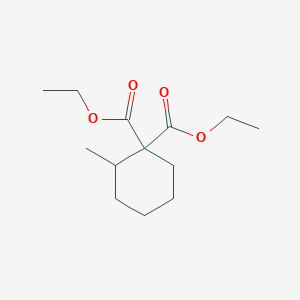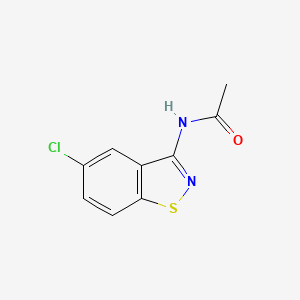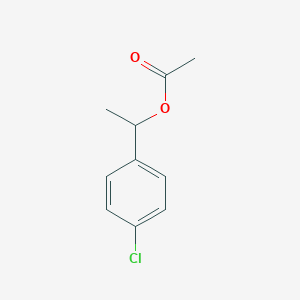
1-(4-Chlorophenyl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 190941 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial applications.
Chemical Reactions Analysis
NSC 190941 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution of functional groups. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the transformation of the compound into derivatives with different functional groups.
Scientific Research Applications
NSC 190941 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study reaction mechanisms and develop new synthetic methods. In biology and medicine, NSC 190941 is investigated for its potential therapeutic effects and its ability to interact with biological molecules. It is also used in industrial applications, where its unique properties are leveraged to develop new materials and processes.
Mechanism of Action
The mechanism of action of NSC 190941 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used and the targets it interacts with.
Comparison with Similar Compounds
NSC 190941 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that undergo similar types of reactions. By comparing NSC 190941 with these compounds, researchers can better understand its unique properties and potential advantages in various applications.
Conclusion
NSC 190941 is a compound with significant potential in various scientific fields Its unique properties and ability to undergo various chemical reactions make it a valuable tool in research and industrial applications
Properties
CAS No. |
19759-43-4 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-(4-chlorophenyl)ethyl acetate |
InChI |
InChI=1S/C10H11ClO2/c1-7(13-8(2)12)9-3-5-10(11)6-4-9/h3-7H,1-2H3 |
InChI Key |
KQFZVTRQXBBBQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


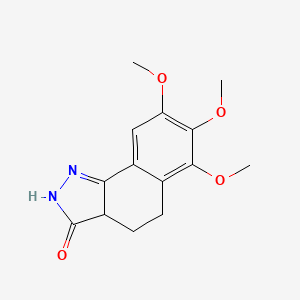
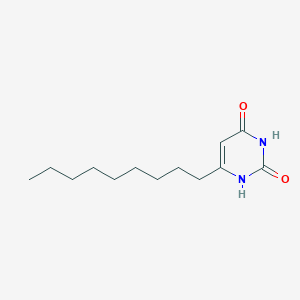


![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
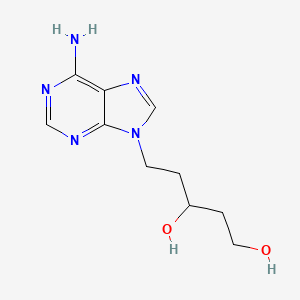
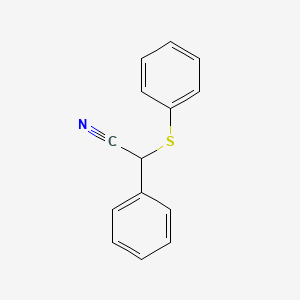
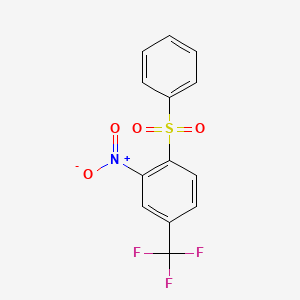
![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)
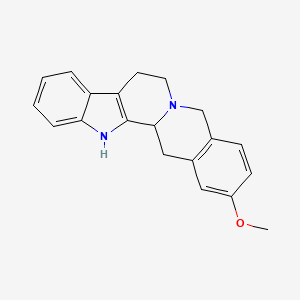

![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)
